tert-butyl 4-methyl-1H-pyrazole-1-carboxylate structure and synthesis
tert-butyl 4-methyl-1H-pyrazole-1-carboxylate structure and synthesis
An In-Depth Technical Guide to tert-butyl 4-methyl-1H-pyrazole-1-carboxylate: Structure, Synthesis, and Applications
Executive Summary
tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic placement of a methyl group on the pyrazole core and the presence of a robust tert-butoxycarbonyl (Boc) protecting group make it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. Pyrazole-containing compounds have a rich history as active pharmaceutical ingredients, notably as inhibitors for enzymes like cyclooxygenase-2 (COX-2).[1] This guide provides a comprehensive technical overview of the subject molecule, intended for researchers, chemists, and drug development professionals. It delves into the compound's structural and physicochemical properties, provides detailed, field-proven protocols for its multi-step synthesis, and discusses its strategic applications in synthetic chemistry.
Molecular Structure and Physicochemical Properties
The structure of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is defined by a five-membered aromatic pyrazole ring. A methyl group is substituted at the C4 position, and a tert-butoxycarbonyl (Boc) group is attached to the N1 nitrogen atom. The Boc group serves as a crucial protecting group, preventing the pyrazole N-H from participating in reactions and thus enabling selective functionalization at other positions.[2] This protection is stable under many reaction conditions but can be readily removed with acid.[2]
The structural features give rise to specific and predictable spectroscopic signatures, which are critical for reaction monitoring and product verification.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Appearance | White to off-white solid or colorless oil |
| CAS Number | 151151-69-0 |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (s, 1H, pyrazole C5-H), ~7.6 (s, 1H, pyrazole C3-H), ~2.1 (s, 3H, -CH₃), ~1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~148.5 (C=O), ~141.0 (C5), ~132.0 (C3), ~115.0 (C4), ~84.0 (-C(CH₃)₃), ~28.0 (-C(CH₃)₃), ~9.0 (-CH₃) |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The predicted values are based on the analysis of structurally similar compounds.
Synthesis of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate
The synthesis of the title compound is efficiently achieved via a two-stage process. The first stage involves the formation of the core heterocyclic precursor, 4-methylpyrazole, followed by the second stage, which is the protection of the pyrazole nitrogen with a Boc group.
Stage 1: Synthesis of the 4-Methylpyrazole Precursor
Principle: The formation of the 4-methylpyrazole ring is a classic example of a cyclocondensation reaction. One of the most reliable methods involves the reaction of 1,1,3,3-tetraethoxy-2-methylpropane with hydrazine at elevated temperatures.[3] A more accessible laboratory-scale synthesis, detailed below, utilizes hydrazine hydrosulfate and 2-methyl-3-oxobutanal or a suitable equivalent, which cyclizes to form the stable aromatic pyrazole ring.[4]
Workflow for 4-Methylpyrazole Synthesis
Caption: Synthesis of 4-methylpyrazole via cyclocondensation.
Experimental Protocol: Synthesis of 4-Methylpyrazole [4]
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Reaction Setup: To a 5 L flask equipped with a mechanical stirrer, add 1750 mL of purified water. Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with continuous stirring.
-
Reagent Addition: To the resulting mixture, add 481 g (2.053 moles) of 1,1,3,3-tetraethoxy-2-methylpropane dropwise.
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Heating: Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.
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Cooling and Quenching: Cool the flask to 40°C. Cautiously neutralize the mixture by adding a 50% sodium hydroxide solution, ensuring the temperature is maintained below 30°C. Adjust the pH to approximately 7.0 using a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 4-methylpyrazole as a clear liquid.[4]
Stage 2: N-Boc Protection of 4-Methylpyrazole
Principle: This step involves the protection of the secondary amine within the pyrazole ring as a tert-butyl carbamate.[2] The reaction proceeds by nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This transformation is typically catalyzed by a non-nucleophilic base, such as triethylamine (TEA), or a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP), which enhances the reaction rate.[5] The choice of an appropriate solvent, like acetonitrile or dichloromethane, is critical for ensuring solubility of the reactants.
Workflow for N-Boc Protection
Caption: N-Boc protection of 4-methylpyrazole.
Experimental Protocol: N-Boc Protection [6]
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Reaction Setup: In a round-bottom flask, dissolve 4-methylpyrazole (1.0 eq) in acetonitrile (approx. 15 mL per 10 mmol of pyrazole).
-
Reagent Addition: To the stirring solution at room temperature, slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).
-
Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate (30 mL) and water (30 mL).
-
Purification: Separate the organic layer and wash sequentially with 0.5 M HCl (30 mL) and saturated brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the title compound.[6] If necessary, further purification can be achieved via column chromatography on silica gel.
Applications in Synthetic Chemistry and Drug Development
tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is not an end product but a critical starting material for building more complex molecules. Its utility stems from several key features:
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Orthogonal Protection: The Boc group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, organometallic reactions), allowing for chemical modifications at other sites. It can then be selectively removed under acidic conditions to reveal the N-H group for subsequent reactions.[2]
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Directing Further Functionalization: With the N1 position blocked, electrophilic substitution reactions (such as halogenation) can be directed with greater selectivity to the C3 or C5 positions of the pyrazole ring.
-
Scaffold for Library Synthesis: This compound serves as a common core for the parallel synthesis of diverse pyrazole derivatives. By coupling it with various reagents, large libraries of novel compounds can be generated and screened for biological activity against therapeutic targets like kinases and other enzymes.[1][7] It is a key intermediate for compounds investigated as inhibitors of Bruton's Tyrosine Kinase (Btk) and Janus Kinase (JAK) pathways.[7]
Conclusion
tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is a high-value synthetic intermediate whose robust and well-defined synthesis makes it readily accessible. Its structural design, featuring a stable Boc protecting group on a decorated pyrazole core, provides chemists with a reliable and versatile tool for the construction of sophisticated molecules. The protocols and principles outlined in this guide offer a validated framework for its preparation and strategic use, underscoring its continued importance in advancing the frontiers of medicinal chemistry and drug discovery.
References
-
Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]
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Royal Society of Chemistry. (2018). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
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National Institutes of Health (NIH). (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
- Google Patents. Process for the preparation of ultrapure 4-methylprazole.
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Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]
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ResearchGate. Two independent routes leading to Boc-protected pyrazoles 5 and 3. Available from: [Link]
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MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available from: [Link]
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ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
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Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
- Google Patents. Method of preparing ultrapure 4-methylpyrazole.
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National Institutes of Health (NIH). tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem Database. Available from: [Link]
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MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
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MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
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